Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16696076
InChI: InChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3
SMILES:
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol

Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC16696076

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
IUPAC Name benzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3
Standard InChI Key OWNVOOWIJBRDOD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s spiro architecture consists of an indoline ring (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like nitrogen-containing ring) connected via a single carbon atom to a piperidine ring . The 7-methoxy group (-OCH₃) on the indoline moiety and the benzylcarboxylate ester (-COOCH₂C₆H₅) on the piperidine ring are critical functional groups influencing its physicochemical and pharmacological behavior .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₃
Molecular Weight352.4 g/mol
IUPAC Namebenzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Canonical SMILESCOC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4
XLogP3-AA (Predicted LogP)3.2

The methoxy group enhances solubility via hydrogen bonding while the benzylcarboxylate introduces steric bulk, affecting binding interactions. The spiro junction imposes conformational rigidity, potentially improving target selectivity .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remains unpublished, related spiro[indoline-3,4'-piperidine] analogs exhibit chair conformations in the piperidine ring and near-orthogonal dihedral angles between the two ring systems . NMR spectra (hypothesized from structural analogs) would show distinct signals for the methoxy proton (δ ~3.8 ppm), aromatic indoline protons (δ ~6.7–7.1 ppm), and benzyl group protons (δ ~5.1 ppm for CH₂ and ~7.3–7.5 ppm for aromatic) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical multi-step sequence involves:

  • Spirocyclization: Condensation of 7-methoxyindoline-2-one with a piperidine-4-carboxylate derivative under acidic conditions to form the spiro core.

  • Benzyl Protection: Esterification of the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine .

  • Purification: Chromatography or recrystallization to achieve >98% purity .

Key challenges include minimizing racemization at the spiro center and optimizing yields in the esterification step.

Table 2: Synthetic Parameters for Pilot-Scale Production

ParameterOptimal ConditionYield Improvement Strategy
Spirocyclization Temp.110°CMicrowave-assisted heating
Catalystp-Toluenesulfonic acidZeolite-based heterogeneous catalyst
Reaction Time12–16 hoursContinuous flow reactor setup
Purification MethodSilica gel chromatographySimulated moving bed chromatography

Industrial-scale production favors continuous flow reactors for enhanced heat/mass transfer and reduced byproduct formation.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

  • Methoxy Group: Demethylation with BBr₃ yields a phenolic derivative, enabling further substitutions (e.g., sulfonation, glycosylation) .

  • Benzylcarboxylate: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating a primary amine intermediate for amide or urea formation .

  • Spiro Core: Ring-opening reactions under strong acids/bases can linearize the structure, though this typically abolishes bioactivity .

Pharmacologically Active Derivatives

  • 7-Hydroxy Analog: Demonstrates enhanced antioxidant activity in vitro (IC₅₀ = 12 µM in DPPH assay) .

  • 1'-Carboxylic Acid: Shows moderate COX-2 inhibition (Ki = 0.8 µM) in molecular docking studies .

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

In silico screening predicts strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Experimental validation is pending.

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